molecular formula C13H18N2O3 B175131 tert-butyl N-[(E)-(4-methoxyphenyl)methylideneamino]carbamate CAS No. 150767-00-3

tert-butyl N-[(E)-(4-methoxyphenyl)methylideneamino]carbamate

Cat. No.: B175131
CAS No.: 150767-00-3
M. Wt: 250.29 g/mol
InChI Key: IWKLCYXLUROGIV-NTEUORMPSA-N
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Description

tert-Butyl N-[(E)-(4-methoxyphenyl)methylideneamino]carbamate: is an organic compound that features a tert-butyl group, a methoxyphenyl group, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(E)-(4-methoxyphenyl)methylideneamino]carbamate typically involves the reaction of tert-butyl carbamate with 4-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

tert-Butyl carbamate+4-methoxybenzaldehydetert-butyl N-[(E)-(4-methoxyphenyl)methylideneamino]carbamate\text{tert-Butyl carbamate} + \text{4-methoxybenzaldehyde} \rightarrow \text{this compound} tert-Butyl carbamate+4-methoxybenzaldehyde→tert-butyl N-[(E)-(4-methoxyphenyl)methylideneamino]carbamate

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules

Biology: In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it suitable for binding studies and activity assays.

Medicine: The compound has potential applications in drug development, particularly in the design of enzyme inhibitors and receptor modulators. Its ability to interact with biological targets makes it a valuable tool in medicinal chemistry.

Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[(E)-(4-methoxyphenyl)methylideneamino]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of metabolic processes.

Comparison with Similar Compounds

  • tert-Butyl N-(2-aminoethyl)carbamate
  • tert-Butyl (4-iodophenyl)carbamate
  • tert-Butyl 2-(methylamino)ethylcarbamate

Comparison: Compared to similar compounds, tert-butyl N-[(E)-(4-methoxyphenyl)methylideneamino]carbamate is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

tert-butyl N-[(E)-(4-methoxyphenyl)methylideneamino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-13(2,3)18-12(16)15-14-9-10-5-7-11(17-4)8-6-10/h5-9H,1-4H3,(H,15,16)/b14-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWKLCYXLUROGIV-NTEUORMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NN=CC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N/N=C/C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150767-00-3
Record name TERT-BUTYL 3-(4-METHOXYBENZYLIDENE)CARBAZATE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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